molecular formula C16H13FN4O2 B287410 1-{1-[6-(4-fluorophenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone

1-{1-[6-(4-fluorophenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone

Cat. No. B287410
M. Wt: 312.3 g/mol
InChI Key: XEWMXKPFRQWOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[6-(4-fluorophenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone is a synthetic compound that belongs to the class of pyrazolone derivatives. This compound has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-{1-[6-(4-fluorophenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone is not fully understood. However, several studies have suggested that this compound acts by inhibiting the activity of various enzymes and proteins involved in inflammatory and cancer pathways. It has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
1-{1-[6-(4-fluorophenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone has been found to exhibit several biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Additionally, this compound has been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-{1-[6-(4-fluorophenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone in lab experiments is its high potency and specificity. This compound has been found to exhibit potent anti-inflammatory and anti-cancer effects at low concentrations. Additionally, this compound has been reported to have low toxicity, making it suitable for in vivo experiments. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for the research on 1-{1-[6-(4-fluorophenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of this compound and to identify its potential targets. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may enhance its potential applications in scientific research.

Synthesis Methods

The synthesis method of 1-{1-[6-(4-fluorophenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate in the presence of potassium hydroxide. The resulting product is then treated with 4,6-dichloro-2-methylpyrimidine and potassium carbonate to obtain the final product. This synthesis method has been reported in several scientific publications and has been found to be efficient and reliable.

Scientific Research Applications

1-{1-[6-(4-fluorophenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone has been extensively used in scientific research due to its potential applications in various fields. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been reported to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

1-{1-[6-(4-fluorophenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone

Molecular Formula

C16H13FN4O2

Molecular Weight

312.3 g/mol

IUPAC Name

1-[1-[6-(4-fluorophenoxy)pyrimidin-4-yl]-5-methylpyrazol-4-yl]ethanone

InChI

InChI=1S/C16H13FN4O2/c1-10-14(11(2)22)8-20-21(10)15-7-16(19-9-18-15)23-13-5-3-12(17)4-6-13/h3-9H,1-2H3

InChI Key

XEWMXKPFRQWOAE-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC(=NC=N2)OC3=CC=C(C=C3)F)C(=O)C

Canonical SMILES

CC1=C(C=NN1C2=CC(=NC=N2)OC3=CC=C(C=C3)F)C(=O)C

Origin of Product

United States

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